8-(cyclohexylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
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Description
Synthesis Analysis
The synthesis of purine derivatives involves various strategies, including cycloaddition reactions, which can introduce different substituents to the purine ring. For example, the [4+2] cycloaddition reaction between 8-arylidineaminocaffeine and aryl ketene or chloro ketene generates 7,9-diaryl-1,3,5-trimethyl-2,4,8-trioxohexahydro-9H-pyrimido[2,1-g]purine derivatives in dioxane solvent (Dutta, B. C., Borthakur, S. K., Bhattacharyya, N. K., & Goswami, B. N., 2007). This highlights a method for introducing cyclohexylamino groups into the purine core.
Molecular Structure Analysis
Molecular structure analysis of purine derivatives reveals the geometrical and conformational aspects influencing their chemical behavior. The purine system typically exhibits a planar structure, with substituents influencing the electronic distribution across the molecule, which is crucial for its reactivity and interaction with biological targets. For example, the crystal structure analysis of a related purine compound shows typical geometry where the fused rings of the purine system are planar (Karczmarzyk, Z., Karolak‐Wojciechowska, J., & Pawłowski, M., 1995).
Safety and Hazards
properties
IUPAC Name |
8-(cyclohexylamino)-1,3,7-trimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-17-10-11(18(2)14(21)19(3)12(10)20)16-13(17)15-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMCXUZSHJWZHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NC3CCCCC3)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(cyclohexylamino)-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
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